2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol
Description
Properties
IUPAC Name |
2-[3-(3-bromophenyl)-1,2-oxazol-5-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c12-9-3-1-2-8(6-9)11-7-10(4-5-14)15-13-11/h1-3,6-7,14H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFFRJCKPQSQSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NOC(=C2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201291739 | |
| Record name | 3-(3-Bromophenyl)-5-isoxazoleethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201291739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1231244-43-1 | |
| Record name | 3-(3-Bromophenyl)-5-isoxazoleethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1231244-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Bromophenyl)-5-isoxazoleethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201291739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Metal-Catalyzed (3 + 2) Cycloaddition
Historically, copper(I) and ruthenium(II) catalysts have been employed to promote the cycloaddition of nitrile oxides with alkynes to form isoxazoles. For example:
- Copper(I)-catalyzed cycloaddition of 3-bromo-substituted phenyl alkynes with nitrile oxides generates 3-(3-bromo-phenyl)-5-isoxazoles.
- Subsequent functionalization at the 5-position with an ethanol side chain can be achieved via reduction or substitution reactions.
However, metal catalysts pose disadvantages such as toxicity, cost, and difficulty in removal from products.
Metal-Free Synthetic Routes
To overcome the drawbacks of metal catalysis, metal-free synthetic routes have been developed and are gaining prominence. These methods often proceed under milder conditions, at room temperature, and avoid toxic metal residues, which is advantageous for pharmaceutical applications.
A typical metal-free approach involves:
- Generation of nitrile oxides in situ from aldoximes or hydroxamoyl chlorides.
- Reaction with alkynes bearing the 3-bromo-phenyl substituent under microwave irradiation or conventional heating.
- Use of bases such as DIPEA (N,N-diisopropylethylamine) or DBU to facilitate the cycloaddition.
- Subsequent conversion of the isoxazole intermediate to the ethanol derivative by reduction or nucleophilic substitution.
Microwave-assisted reactions have been reported to improve yields and reduce reaction times significantly.
Representative Synthetic Scheme (Generalized)
| Step | Reagents/Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | 3-Bromo-phenyl alkyne + N-hydroxybenzimidoyl chloride (in situ nitrile oxide) | (3 + 2) Cycloaddition under microwave irradiation or metal catalysis | 50–90 |
| 2 | Reduction or nucleophilic substitution of the 5-position substituent | Introduction of ethanol side chain | 60–80 |
Note: Specific reagents for reduction include hydroxylamine hydrochloride in methanolic KOH or other reducing agents.
Detailed Research Findings
Microwave-Assisted Green Synthesis : Microwave irradiation has been employed to facilitate the cycloaddition step efficiently, yielding 3,5-disubstituted isoxazoles in moderate to excellent yields (50–70%) without metal catalysts. For example, polymer-supported intermediates reacted with hydroxylamine hydrochloride under microwave conditions to yield isoxazoles.
Solid-Phase Synthesis : Resin-supported carboxylic acids have been converted to alkynes, which then undergo cycloaddition with nitrile oxides to form isoxazoles. Cleavage from the resin yields the free isoxazole derivatives. This method allows for diversity-oriented synthesis and easy purification.
Regioselectivity and Yield Optimization : Use of bases like DIPEA and solvents such as DMF or mixtures with isopropanol under microwave irradiation have been optimized to improve yields and regioselectivity for isoxazole formation.
Biological Activity Correlation : Some isoxazole derivatives synthesized via these methods have shown promising biological activities, including histone deacetylase inhibition, which is relevant for anticancer drug development. This underscores the importance of efficient synthetic routes for such compounds.
Summary Table of Preparation Methods
| Method Type | Key Reagents | Conditions | Advantages | Disadvantages | Yield Range (%) |
|---|---|---|---|---|---|
| Metal-Catalyzed (Cu(I), Ru(II)) | 3-Bromo-phenyl alkyne, nitrile oxide precursors, Cu(I)/Ru(II) catalysts | Heating or microwave | High regioselectivity, well-studied | Toxic metals, cost, waste | 60–90 |
| Metal-Free Cycloaddition | Nitrile oxide precursors, 3-bromo-phenyl alkynes, bases (DIPEA, DBU), microwave irradiation | Mild temperature, solvent DMF/i-PrOH | Eco-friendly, avoids metal contamination | Sometimes lower yield, longer reaction times | 50–70 |
| Solid-Phase Synthesis | Resin-bound carboxylic acids, propargyl bromide, nitrile oxides | Microwave irradiation, cleavage with HF | Easy purification, diversity-oriented | Requires resin support, specialized equipment | 50–80 |
Chemical Reactions Analysis
2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens or nitro groups. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Bromine vs. Chlorine/Nitro Substituents : Bromine’s higher electronegativity and larger atomic radius enhance lipophilicity (higher logP) compared to chlorine or nitro groups . This may improve membrane permeability but reduce aqueous solubility.
- Ethanol vs. The amine group in the methaneamine derivative () introduces basicity, enabling hydrogen bonding and ion-pair interactions critical for antiviral activity .
- Positional Isomerism : Substitution at the phenyl ring’s meta (3-bromo) vs. para (4-bromo) position alters steric and electronic effects, influencing binding to biological targets .
Biological Activity
The compound 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol is a derivative of isoxazole, a heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of this compound can be depicted as follows:
- Molecular Formula : CHBrNO
- Molecular Weight : 256.1 g/mol
Isoxazole derivatives exhibit various biological activities, often attributed to their ability to interact with multiple biological targets. The presence of the bromophenyl group enhances lipophilicity, potentially improving cell membrane permeability and bioactivity.
Potential Mechanisms:
- Antiproliferative Activity : Isoxazole derivatives have been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
- Antimicrobial Properties : Some isoxazole compounds display significant antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents.
Biological Activity Overview
A summary of the biological activities associated with this compound includes:
1. Antiproliferative Studies
A study evaluating various isoxazole derivatives found that compounds similar to this compound exhibited significant antiproliferative effects on cancer cell lines. For instance, the IC values for HeLa cells were reported at approximately 1 μM, indicating strong efficacy against cervical cancer cells .
2. Antimicrobial Activity
Research on isoxazole derivatives demonstrated their potential as antimicrobial agents. Compounds with similar structural features showed minimum inhibitory concentrations (MICs) that were significantly lower than those of standard drugs like ciprofloxacin . This suggests that this compound could be developed into a potent antimicrobial agent.
3. Neuroprotective Effects
Recent studies have indicated that certain isoxazole derivatives may protect neuronal cells from oxidative stress and apoptosis. The mechanism involves the modulation of signaling pathways associated with neurodegeneration . This suggests potential therapeutic applications in treating conditions like Alzheimer's disease.
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
